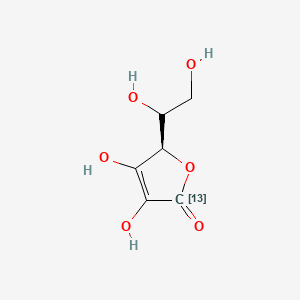

(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one

Description

The compound (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one is the IUPAC name for L-ascorbic acid (vitamin C), a water-soluble antioxidant critical in biological systems . Its molecular formula is C₆H₈O₆ (molecular weight: 176.12 g/mol), featuring a γ-lactone ring with four hydroxyl groups and a chiral center at the C2 and C5 positions . Ascorbic acid is renowned for its redox activity, serving as a cofactor in enzymatic reactions, collagen synthesis, and free radical scavenging . Industrially, it is utilized as a food preservative (E300) and in pharmaceuticals for its anti-inflammatory and anti-aging properties .

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

177.12 g/mol |

IUPAC Name |

(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i6+1 |

InChI Key |

CIWBSHSKHKDKBQ-SJFBDETHSA-N |

Isomeric SMILES |

C(C([C@@H]1C(=C([13C](=O)O1)O)O)O)O |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Chemical Synthesis

The classical synthetic route to (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one typically follows the oxidation and cyclization of carbohydrate precursors, such as D-glucose or D-galactose, involving the following key steps:

Oxidation of D-glucose to D-gluconic acid: This initial step introduces carboxyl functionality essential for subsequent lactonization.

Cyclization to L-gulonic acid: The linear gluconic acid undergoes intramolecular cyclization forming L-gulonic acid, a key intermediate.

Lactonization to L-gulono-1,4-lactone: This step forms the lactone ring, crucial for the furanone structure.

Final oxidation to the target compound: L-gulono-1,4-lactone is oxidized enzymatically or chemically to yield this compound.

This synthetic sequence demands careful control of reaction conditions to preserve stereochemistry and prevent side reactions such as over-oxidation or polymerization.

Protecting Group Strategies

Due to the multiple hydroxyl groups, protecting groups are employed to avoid undesired reactions during synthesis:

Acylation: Hydroxyl groups are often protected by acylation using pivaloyl or isovaleryl chlorides in dry pyridine and carbon tetrachloride at low temperatures (0°C). This protects sensitive hydroxyls during oxidation or cyclization steps.

Deprotection: After key transformations, protecting groups are removed under mild conditions to regenerate free hydroxyls without compromising the furanone ring.

Isotopic Labeling Considerations

For the preparation of isotopically labeled (513C) derivatives, specialized reagents and modified conditions are used to incorporate the 13C isotope without isotope scrambling or loss. This is critical for mechanistic studies and NMR analysis.

Biotechnological and Industrial Production

Microbial Fermentation

Industrial-scale production often employs genetically engineered microorganisms capable of converting glucose to ascorbic acid derivatives through enzymatic cascades:

Microbial strains: Engineered bacteria or yeast strains express enzymes that catalyze sequential oxidation and lactonization steps.

Process optimization: Fermentation parameters such as pH, temperature, substrate concentration, and aeration are optimized to maximize yield and purity.

Advantages: This method offers high stereoselectivity, environmental friendliness, and scalability compared to purely chemical synthesis.

Analytical Techniques for Verification

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are essential for confirming stereochemistry and structure. Coupling constants and chemical shifts help distinguish diastereomers and confirm furanone ring integrity.

Infrared Spectroscopy (IR): Characteristic absorption bands at ~1770 cm⁻¹ (carbonyl group) and 3300–3500 cm⁻¹ (hydroxyl groups) confirm functional groups presence.

Mass Spectrometry (MS): Molecular ion peaks validate molecular weight; isotopic labeling shifts are detectable.

Elemental Analysis: Confirms compound purity and composition, with typical carbon content matching theoretical values closely.

Crystallographic Analysis

X-ray crystallography provides definitive proof of stereochemical configuration and spatial arrangement of substituents in the molecule, critical for confirming the absolute configuration of the compound.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Oxidation of glucose | Mild oxidants, aqueous medium | Avoid over-oxidation; maintain stereochemistry |

| Cyclization | Acidic conditions | Controlled pH to favor lactone formation |

| Acylation (protection) | Pivaloyl/isovaleryl chloride, 0°C | Protect hydroxyls to prevent side reactions |

| Deprotection | Mild base or acid | Preserve furanone ring integrity |

| Final oxidation | Enzymatic or chemical oxidants | High selectivity for target compound |

Research Discoveries and Case Studies

Antioxidant and Biological Activity

The compound's preparation methods are closely linked to its antioxidant potency, which is sensitive to stereochemical purity and oxidation state. Studies demonstrate that maintaining the (2R,1S) stereochemistry during synthesis is essential for biological efficacy.

Diastereoselectivity Control

Research shows that solvent polarity, temperature, and protecting groups influence diastereoselectivity in cycloaddition and oxidation reactions involving polyhydroxylated furanones. For example, reactions in tetrahydrofuran at 0°C favor desired stereoisomers, as supported by computational models.

Isotopic Labeling Impact

Incorporation of ^13C isotopes enables detailed mechanistic studies via isotope-enriched NMR and kinetic isotope effect analysis, elucidating rate-determining steps in oxidation and cyclization.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Challenges |

|---|---|---|---|

| Chemical multi-step synthesis | Oxidation, cyclization, lactonization, protection/deprotection | Well-established, controllable | Multi-step, sensitive to conditions |

| Protecting group strategy | Acylation of hydroxyl groups to prevent side reactions | Protects sensitive groups | Requires additional steps |

| Microbial fermentation | Enzymatic conversion of glucose by engineered microbes | Scalable, stereoselective | Requires strain engineering |

| Isotopic labeling | Use of ^13C-labeled precursors for mechanistic studies | Enables advanced analysis | Costly, requires specialized reagents |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction reactions might convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.

Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler alcohols or hydrocarbons.

Scientific Research Applications

It appears you're asking for information on the applications of a specific chemical compound, but there seems to be a slight misunderstanding. The compound you mentioned, "(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one", is actually L-Ascorbic acid-1-13C .

Here's a breakdown of what L-Ascorbic acid-1-13C is and some potential applications:

Understanding the Compound

- (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(5 13C)2 H-furan-5-one This is the IUPAC name for L-Ascorbic acid-1-13C .

- L-Ascorbic acid-1-13C This compound is a labeled version of ascorbic acid (Vitamin C), where one of the carbon atoms is the isotope carbon-13 .

Properties

- Molecular Formula: C6H8O6 .

- Molecular Weight: The molecular weight of the non-labeled form is 176.12 g/mol .

Potential Applications in Scientific Research

Isotopically labeled compounds like L-Ascorbic acid-1-13C are valuable tools in scientific research . Here's why:

- Tracing Metabolic Pathways: By using a labeled compound, scientists can track the specific metabolic pathways and processes that ascorbic acid participates in within a biological system .

- Quantitative Analysis: Labeled compounds can be used in sensitive analytical techniques, allowing for precise measurement of the compound and its metabolites .

- Biomedical Research: Radioactive isotopes can be used in biomedical research to study various processes in the body .

Related Compounds

- L-Ascorbic acid sodium salt: Also known as sodium ascorbate, it has the molecular formula C6H7NaO6 and a molecular weight of 198.11 g/mol . Synonyms include vitamin C sodium, ascorbicin, and sodascorbate .

- (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(314C)2H-furan-5-one: A similar compound, but with a Carbon-14 label .

Mechanism of Action

The mechanism by which (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

- D-Ascorbic Acid (Erythorbic Acid) : The D-enantiomer of ascorbic acid, with inverted stereochemistry at C5. While structurally similar (similarity score: 0.88), it exhibits <10% of the antioxidant activity of L-ascorbic acid and is primarily used as a food additive .

- (R)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one : A diastereomer with modified hydroxyl group orientation, showing reduced bioavailability in neuronal differentiation studies compared to L-ascorbic acid .

Derivatives with Substituent Modifications

- Magnesium Ascorbyl Phosphate : A stable, phosphorylated derivative (C₆H₇MgO₉P) used in cosmetics. Unlike ascorbic acid, it is less prone to oxidation and enhances skin penetration .

- (2R)-2-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one : An ethoxy-substituted analogue (CAS 112894-37-8) with reduced solubility in water but increased lipophilicity, making it a candidate for lipid-based drug delivery .

- 5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one (Compound 9): A synthetic furanone with an ethyl group and unsaturated side chain. Its radical-scavenging capacity is 30% lower than ascorbic acid due to fewer hydroxyl groups .

Simpler Furanones

- 5-Hydroxymethyl-2(5H)-furanone: A simpler analogue lacking the dihydroxyethyl side chain. Its antioxidant activity is negligible compared to ascorbic acid, highlighting the importance of the C2 and C5 substituents in redox chemistry .

Metabolic Derivatives and Impurities

- Methyl D-sorbosonate : A degradation product of ascorbic acid (C₇H₁₂O₇), formed under alkaline conditions. It lacks the γ-lactone ring, rendering it inactive in collagen synthesis .

- Dehydroascorbic Acid : The oxidized form of ascorbic acid, which retains partial antioxidant activity but is unstable in aqueous solutions .

Data Tables

Table 1: Structural and Functional Comparison

*Similarity scores based on structural alignment algorithms (0–1 scale) .

Research Findings

- Industrial Applications : Magnesium ascorbyl phosphate’s stability under UV light makes it superior to ascorbic acid in topical formulations, reducing oxidative degradation by 70% .

Biological Activity

(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one, commonly known as L-ascorbic acid or vitamin C, is a vital nutrient with significant biological activity. This compound plays a crucial role in various physiological processes, including antioxidant defense, collagen synthesis, and immune function. This article delves into its biological activities, supported by data tables and relevant research findings.

| Property | Details |

|---|---|

| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

| CAS Number | 50-81-7 |

| Molecular Formula | C₆H₈O₆ |

| Molecular Weight | 176.12 g/mol |

| MDL Number | MFCD00064328 |

| Purity | ≥ 95% |

Antioxidant Properties

L-ascorbic acid is renowned for its antioxidant properties , which help neutralize free radicals and reduce oxidative stress. This action is vital in preventing cellular damage linked to various diseases, including cancer and cardiovascular diseases.

Research Findings

- A study demonstrated that L-ascorbic acid significantly reduced oxidative damage in human fibroblasts exposed to ultraviolet light, highlighting its protective effects against skin aging and cancer development .

Role in Collagen Synthesis

L-ascorbic acid is essential for the hydroxylation of proline and lysine residues in collagen synthesis. This process is critical for maintaining skin integrity and wound healing.

Case Study

- In a clinical trial involving patients with chronic wounds, those supplemented with L-ascorbic acid showed accelerated healing rates compared to the control group . The mechanism involves enhanced collagen deposition and improved angiogenesis.

Immune Function Enhancement

L-ascorbic acid has been shown to enhance various immune functions. It stimulates the production of white blood cells and improves their function.

Research Findings

- A systematic review indicated that L-ascorbic acid supplementation reduced the duration and severity of respiratory infections in elderly populations . The immune-enhancing effect is attributed to its role in promoting the proliferation of lymphocytes.

Neuroprotective Effects

Recent studies suggest that L-ascorbic acid may have neuroprotective effects due to its ability to scavenge reactive oxygen species (ROS) in the brain.

Research Findings

- An animal study found that L-ascorbic acid administration improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease . This suggests potential therapeutic applications for neurodegenerative disorders.

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one, and how can isotopic labeling be incorporated?

The synthesis of this compound involves stereoselective formation of the furanone core, protection/deprotection of hydroxyl groups, and isotopic labeling (e.g., 513C). For example, diastereoselective cycloadditions or esterification reactions (as seen in and ) can be adapted to introduce the 1,2-dihydroxyethyl side chain. Isotopic labeling at the C5 position requires using ¹³C-enriched precursors during synthesis, followed by purification via column chromatography and verification using ¹³C NMR .

Q. How can NMR spectroscopy and X-ray crystallography confirm the stereochemistry and structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include the furanone carbonyl (δ ~170-175 ppm in ¹³C NMR), hydroxyl protons (δ ~4-6 ppm in ¹H NMR, exchangeable), and stereospecific coupling constants (e.g., J values for dihydroxyethyl protons). For isotopic labeling, the 513C atom will show distinct splitting in DEPT-135 spectra .

- X-ray crystallography : The crystal structure of related furanones () demonstrates how hydrogen bonding between hydroxyl groups and the furanone oxygen stabilizes the conformation. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

The compound is hygroscopic due to multiple hydroxyl groups. Store at -20°C in anhydrous, inert atmospheres (e.g., argon) to prevent oxidation or hydrolysis. Stability tests under varying pH (4–9) and temperature (25–40°C) should be conducted, with degradation monitored via HPLC or TLC .

Advanced Research Questions

Q. How does the stereochemistry at C2 and C1 influence the compound’s bioactivity, particularly against bacterial biofilms?

The (2R) configuration and (1S)-dihydroxyethyl group are critical for intermolecular interactions. For example, in , furanone derivatives with chlorine substituents showed enhanced antibacterial activity against Pseudomonas aeruginosa by disrupting quorum sensing. Molecular docking studies can model how the hydroxyl groups hydrogen-bond to bacterial receptors (e.g., LasR protein), while isotopic labeling (513C) enables tracking of metabolic uptake in biofilm assays .

Q. How can researchers resolve contradictions in antibacterial activity data across different experimental setups?

Discrepancies may arise from variations in bacterial strains, biofilm maturity, or compound solubility. Standardize protocols using:

- Biofilm models : Static vs. flow-cell systems ( used 24-hour static incubation).

- Solubility enhancers : Co-solvents like DMSO (<1% v/v) to avoid cytotoxicity.

- Dosage normalization : Express activity as minimum biofilm eradication concentration (MBEC) instead of MIC .

Q. What role does the 513C isotope play in tracing metabolic pathways or degradation products?

The 513C label enables tracking via isotope-ratio mass spectrometry (IRMS) or ¹³C-enriched NMR. For example, in environmental studies (), isotopic labeling can identify degradation intermediates (e.g., ring-opened dicarboxylic acids) and quantify biodegradation rates in wastewater matrices .

Q. What computational methods are suitable for predicting reactivity and regioselectivity in further derivatization?

- DFT calculations : Optimize transition states for reactions like hydroxyl group acylation or furanone ring modifications.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like THF vs. DMF).

- SAR modeling : Correlate electronic parameters (Hammett σ) with bioactivity trends observed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.